molecular formula C10H5FLiNO3 B13471556 Lithium(1+) 5-(4-fluorophenyl)-1,3-oxazole-2-carboxylate

Lithium(1+) 5-(4-fluorophenyl)-1,3-oxazole-2-carboxylate

Cat. No.: B13471556
M. Wt: 213.1 g/mol
InChI Key: GOISYHVETJDNGL-UHFFFAOYSA-M
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Description

Lithium(1+) 5-(4-fluorophenyl)-1,3-oxazole-2-carboxylate is a chemical compound that has garnered interest in various fields of research due to its unique structural and chemical properties. This compound features a lithium ion coordinated with a 5-(4-fluorophenyl)-1,3-oxazole-2-carboxylate moiety, which imparts distinct characteristics that make it valuable for scientific and industrial applications.

Properties

Molecular Formula

C10H5FLiNO3

Molecular Weight

213.1 g/mol

IUPAC Name

lithium;5-(4-fluorophenyl)-1,3-oxazole-2-carboxylate

InChI

InChI=1S/C10H6FNO3.Li/c11-7-3-1-6(2-4-7)8-5-12-9(15-8)10(13)14;/h1-5H,(H,13,14);/q;+1/p-1

InChI Key

GOISYHVETJDNGL-UHFFFAOYSA-M

Canonical SMILES

[Li+].C1=CC(=CC=C1C2=CN=C(O2)C(=O)[O-])F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Lithium(1+) 5-(4-fluorophenyl)-1,3-oxazole-2-carboxylate typically involves the reaction of 5-(4-fluorophenyl)-1,3-oxazole-2-carboxylic acid with a lithium salt, such as lithium hydroxide or lithium carbonate. The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO) under controlled temperature and pH conditions to ensure the formation of the desired lithium salt.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors to maintain consistent reaction conditions. The process includes the purification of the final product through recrystallization or chromatography to achieve high purity levels required for various applications.

Chemical Reactions Analysis

Types of Reactions

Lithium(1+) 5-(4-fluorophenyl)-1,3-oxazole-2-carboxylate can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the lithium ion can be replaced by other cations.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like LiAlH4, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.

Scientific Research Applications

Lithium(1+) 5-(4-fluorophenyl)-1,3-oxazole-2-carboxylate has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its therapeutic potential in treating various medical conditions.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of Lithium(1+) 5-(4-fluorophenyl)-1,3-oxazole-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Lithium(1+) 5-(4-fluorophenyl)-5-hydroxypentanoate
  • Lithium(1+) 5-(4-fluorophenyl)-1,3,4-oxadiazole-2-carboxylate

Uniqueness

Lithium(1+) 5-(4-fluorophenyl)-1,3-oxazole-2-carboxylate is unique due to its specific structural features, which impart distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific applications in research and industry.

Biological Activity

Lithium(1+) 5-(4-fluorophenyl)-1,3-oxazole-2-carboxylate is an organic compound notable for its unique chemical structure, which includes a lithium ion, a carboxylate group, and a substituted oxazole ring. The molecular formula is C10H5FLiNO3 with a molecular weight of 213.1 g/mol. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

Chemical Structure and Properties

The compound features:

  • Oxazole Ring : A five-membered heterocyclic compound containing nitrogen and oxygen.
  • Fluorophenyl Group : A phenyl ring with a fluorine atom substituent that can influence the compound's biological activity.

Table 1: Structural Characteristics

ComponentDescription
Molecular FormulaC10H5FLiNO3
Molecular Weight213.1 g/mol
Functional GroupsLithium ion, carboxylate, oxazole
Substituents4-Fluorophenyl

This compound exhibits various biological activities through interactions with specific molecular targets. Its mechanism of action may involve:

  • Enzyme Inhibition : The compound can bind to enzymes and modulate their activity, potentially inhibiting pathways involved in inflammation and cancer progression.
  • Receptor Interaction : It may interact with specific receptors affecting cellular signaling pathways.

Therapeutic Potential

Research indicates that this compound has potential applications in treating various medical conditions due to its unique structural features. Some of the explored therapeutic effects include:

  • Anti-inflammatory Properties : By inhibiting key enzymes involved in inflammatory processes.
  • Anticancer Activity : Preliminary studies suggest it may induce apoptosis in cancer cells by interacting with DNA and proteins.

Case Studies and Research Findings

  • In Vitro Studies : Initial studies have shown that this compound exhibits cytotoxic effects against several cancer cell lines. For example, the compound demonstrated an IC50 value indicating significant inhibition of cell viability in specific tumor models.
  • Mechanistic Insights : Molecular dynamics simulations have revealed that the compound interacts primarily through hydrophobic contacts with target proteins, suggesting a possible pathway for its anticancer effects .

Table 2: Summary of Biological Activities

Activity TypeObserved EffectsReferences
CytotoxicityInduces apoptosis in cancer cells,
Anti-inflammatoryModulates inflammatory pathways
Enzyme inhibitionInhibits specific enzymes

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